4-((4-((2,5-Difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
Description
Properties
IUPAC Name |
4-[[4-[(2,5-difluorophenyl)methylsulfonyl]-1,4-thiazepan-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O3S2/c18-15-2-3-17(19)14(10-15)13-26(22,23)21-4-1-9-25-12-16(21)11-20-5-7-24-8-6-20/h2-3,10,16H,1,4-9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKFRACIMLAADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((2,5-Difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine typically involves multiple steps:
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Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated thioether and an amine. This step often requires the use of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
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Attachment of the Difluorobenzyl Group: : The difluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with 2,5-difluorobenzyl chloride in the presence of a base like potassium carbonate.
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Sulfonylation: : The sulfonyl group is introduced by reacting the difluorobenzyl-thiazepane intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
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Formation of the Morpholine Ring: : The final step involves the formation of the morpholine ring through a nucleophilic substitution reaction, where the sulfonyl-thiazepane intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide
Biological Activity
The compound 4-((4-((2,5-Difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
The compound can be broken down into several key components:
- Morpholine Ring : A six-membered ring containing one nitrogen atom and five carbon atoms.
- Thiazepane : A seven-membered ring containing both sulfur and nitrogen.
- Difluorobenzyl Group : A benzene ring substituted with two fluorine atoms and a sulfonyl group.
Chemical Formula
The molecular formula for this compound is C14H18F2N2O2S.
Research indicates that morpholine derivatives often exhibit diverse pharmacological activities. The morpholine moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. The presence of the thiazepane and difluorobenzyl groups may enhance these interactions through specific binding affinities.
Key Biological Activities:
- Neuroprotective Effects : Morpholine derivatives have shown potential in modulating pathways involved in neurodegenerative diseases such as Alzheimer's. They may inhibit enzymes like γ-secretase, reducing the formation of toxic amyloid-beta peptides .
- Anti-cancer Properties : Compounds with similar structures have been reported to exhibit anti-cancer activity by targeting specific kinases involved in tumor growth .
- Antimicrobial Activity : Some morpholine derivatives demonstrate antimicrobial properties, which could be beneficial in treating infections .
Study 1: Neuroprotective Activity
In a study focusing on morpholine derivatives, it was found that certain compounds effectively reduced amyloid-beta levels in transgenic mouse models of Alzheimer's disease. The mechanism involved the inhibition of γ-secretase activity, leading to decreased neurotoxicity associated with amyloid accumulation .
Study 2: Anti-cancer Activity
Another study investigated the effects of a morpholine-based compound on B-cell lymphoma cells. The compound induced apoptosis and inhibited cell proliferation through irreversible binding to Bruton's tyrosine kinase (BTK), highlighting its potential as a therapeutic agent in hematological malignancies .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Sulfonyl-Containing Heterocycles
Compounds with sulfonyl groups, such as those in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]), share electronic and steric similarities. Key differences include:
Table 1: Comparison of Sulfonyl-Containing Compounds
Fluorinated Aromatic Systems
describes isostructural thiazoles with fluorophenyl groups (e.g., compound 4 and 5). Comparisons include:
- Fluorine Positioning : The target’s 2,5-difluoro substitution vs. 4-fluorophenyl in . Ortho/meta fluorination may reduce steric hindrance compared to para-substituted analogs.
- Crystallinity: ’s compounds exhibit planar conformations with perpendicular fluorophenyl groups, whereas the target’s thiazepane-morpholine system likely adopts a non-planar conformation, impacting crystal packing and solubility .
Morpholine Derivatives
’s morpholino-triazines (e.g., compound 22) differ in:
- Heterocycle Integration : The target compound uses morpholine as a terminal group, while integrates morpholine into a triazine core. This distinction affects electron distribution and hydrogen-bonding capacity.
- Synthetic Routes : The target’s synthesis may involve sulfonylation of a thiazepane intermediate, whereas employs hydrolysis (LiOH/THF/MeOH) for carboxylate formation .
Thiazolidinones and Benzodiazepine Derivatives
Compounds in and (e.g., coumarin-benzodiazepine hybrids, thiazolidinones) highlight divergent applications:
- Functional Groups: Thiazolidinones () feature C=S and hydrazone motifs, contrasting with the target’s sulfonyl and morpholine groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((4-((2,5-difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves sulfonylation of the thiazepane ring, followed by coupling with morpholine derivatives. For example, sulfonyl chloride intermediates (e.g., 2,5-difluorobenzyl sulfonyl chloride) can react with 1,4-thiazepane under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 h) to form the sulfonamide bond. Subsequent alkylation with morpholine derivatives may require phase-transfer catalysts (e.g., tetrabutylammonium bromide) in polar aprotic solvents (DMF or THF) at 50–60°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final purity (>95%) can be confirmed via LC-MS or NMR.
Q. How can researchers validate the structural integrity of this compound, particularly stereochemical features?
- Analytical Approach :
- X-ray crystallography for absolute configuration determination (if single crystals are obtainable).
- 2D NMR (COSY, NOESY, HSQC) to resolve stereochemistry and confirm substituent positions. For example, NOE correlations between the thiazepane ring protons and the morpholine methyl group can confirm spatial arrangement .
- Chiral HPLC to separate enantiomers, if applicable.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Screening Strategy :
- Enzyme inhibition assays : Test against kinases, proteases, or GPCRs linked to the compound’s hypothesized targets (e.g., sulfonyl groups often target serine proteases). Use fluorogenic substrates or ADP-Glo™ kits for high-throughput screening .
- Cell viability assays (MTT or CellTiter-Glo) in cancer or immune cell lines to assess cytotoxicity.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assays?
- Case Study : If the compound shows potent inhibition in kinase assay A (IC₅₀ = 50 nM) but no activity in cell-based assay B:
Verify compound stability in cell culture media (LC-MS analysis after 24h incubation).
Assess membrane permeability via PAMPA or Caco-2 assays.
Perform target engagement studies (e.g., CETSA or NanoBRET) to confirm intracellular target binding .
- Statistical Analysis : Use ANOVA to identify assay-specific variables (e.g., serum protein binding, pH).
Q. What computational strategies are effective for predicting off-target interactions or pharmacokinetic properties?
- In Silico Workflow :
- Molecular docking (AutoDock Vina, Glide) to map interactions with non-target proteins (e.g., cytochrome P450 enzymes).
- MD simulations (GROMACS) to assess stability of ligand-target complexes.
- ADMET prediction (SwissADME, pkCSM) for logP, solubility, and CYP inhibition .
Q. How can the sulfonyl group’s electronic effects be modified to enhance target selectivity?
- Structure-Activity Relationship (SAR) Design :
- Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) substituents on the benzyl ring.
- Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
